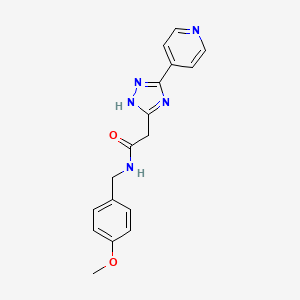

N-(4-methoxybenzyl)-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide

Description

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2/c1-24-14-4-2-12(3-5-14)11-19-16(23)10-15-20-17(22-21-15)13-6-8-18-9-7-13/h2-9H,10-11H2,1H3,(H,19,23)(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBJFTDRISABJFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)CC2=NC(=NN2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

Introduction of the Pyridinyl Group: The pyridinyl group is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the triazole intermediate.

Attachment of the Methoxybenzyl Group: The final step involves the alkylation of the triazole-pyridine intermediate with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the triazole ring or the pyridinyl group, potentially yielding dihydro derivatives.

Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methoxybenzaldehyde, while reduction could produce dihydrotriazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of 356.41 g/mol. Its structure features a triazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer applications.

Pharmacological Applications

-

Antifungal Activity

- The compound has shown potential antifungal properties, particularly against strains of Candida and Rhodotorula. Studies have indicated that derivatives of triazole compounds exhibit higher efficacy than traditional antifungal agents like fluconazole, with minimum inhibitory concentration (MIC) values often below 25 µg/mL .

- Antimicrobial Properties

- Anticancer Activity

- Antitubercular Activity

Case Study 1: Antifungal Evaluation

A study synthesized a series of 1,2,4-triazole derivatives and evaluated their antifungal activity against clinical isolates of Candida. The results indicated that certain derivatives exhibited significant antifungal activity compared to fluconazole, highlighting the potential for developing new antifungal agents based on this compound .

Case Study 2: Anticancer Screening

In another study focusing on anticancer properties, this compound was tested against various cancer cell lines. The findings revealed that the compound inhibited cell proliferation significantly at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapy .

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and cellular processes. The methoxybenzyl and pyridinyl groups enhance the compound’s binding affinity and specificity, contributing to its overall bioactivity.

Comparison with Similar Compounds

Key Observations :

- Thioether vs. Acetamide Linkage : Compounds with thioether linkages (e.g., ) exhibit different electronic profiles compared to direct acetamide bonds, affecting binding to targets like kinases or microbial enzymes .

- Pyridinyl vs. Hydrazinecarbonyl Groups : Pyridinyl-substituted triazoles (e.g., target compound) may engage in π-π stacking interactions with biological targets, whereas hydrazinecarbonyl groups () enable hydrogen bonding, critical for VEGFR-2 inhibition .

Pharmacological and Functional Comparisons

- Anticancer Activity: highlights triazole-tethered indolinones (e.g., compound 9a–b) as potent VEGFR-2 inhibitors with IC₅₀ values in the nanomolar range.

- Antimicrobial Activity : ’s analogue demonstrates broad-spectrum activity due to the 4-chlorobenzyl and thioether groups, which disrupt microbial membranes. The target compound’s methoxy group may reduce toxicity but requires empirical validation .

- Pesticidal Applications : describes triazole derivatives with cyclopropylmethyl and pyrimidinyl groups as pesticides. The target compound’s lack of sulfonyl or pyrimidine groups likely limits pesticidal activity, emphasizing substituent-driven specificity .

Crystallographic and Structural Studies

and underscore the role of crystallography in analyzing triazole derivatives. For instance, ’s zinc coordination complex with a pyridinyl-triazole ligand highlights the structural versatility of such compounds in forming metal-organic frameworks, which could inspire catalytic or material science applications for the target compound .

Biological Activity

N-(4-methoxybenzyl)-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide (CAS Number: 943115-44-4) is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C17H17N5O2

- Molecular Weight : 323.3492 g/mol

The compound features a triazole moiety, which is known for its ability to interact with various biological targets. Notably, triazoles can act as enzyme inhibitors and have been implicated in antiviral and anticancer activities.

Antiviral Activity

Recent studies have highlighted the effectiveness of triazole derivatives against various viruses, including coronaviruses. The compound's structure suggests potential interactions with viral proteins, particularly through hydrogen bonding with key amino acids in the active sites of these proteins .

Anticancer Potential

The compound's ability to inhibit specific kinases has been explored in cancer research. For instance, it has shown promise in inhibiting CSNK2A2, a kinase involved in cancer cell proliferation. The introduction of the triazole group has been noted to enhance potency and metabolic stability compared to traditional amide groups .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Target | Effect | Reference |

|---|---|---|---|

| Antiviral | SARS-CoV-2 | Inhibition of viral replication | |

| Anticancer | CSNK2A2 | Inhibition of kinase activity | |

| Cytotoxicity | Cancer cell lines | Induction of apoptosis |

Case Studies

-

Antiviral Efficacy Against Coronaviruses :

In a study examining various compounds for antiviral properties against SARS-CoV-2, this compound demonstrated significant inhibition of viral replication in vitro. The mechanism was attributed to its interaction with the viral polymerase . -

Inhibition of Cancer Cell Proliferation :

A series of assays conducted on human cancer cell lines revealed that the compound effectively inhibited CSNK2A2 activity. This inhibition led to reduced cell proliferation and increased apoptosis rates in treated cells compared to controls . -

Metabolic Stability and Pharmacokinetics :

Pharmacokinetic studies indicated that while the compound exhibited good metabolic stability in vitro, its plasma concentration declined rapidly in vivo due to lung accumulation. This suggests that while it may be effective as an antiviral or anticancer agent, further optimization is needed for therapeutic use .

Q & A

Basic: What synthetic routes are commonly employed to prepare N-(4-methoxybenzyl)-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Triazole Core Formation : Cyclization of pyridine-4-carbohydrazide with nitriles or amidines under acidic/basic conditions to generate the 1,2,4-triazole ring.

Benzylation : Introduction of the 4-methoxybenzyl group via nucleophilic substitution or reductive amination.

Acetamide Coupling : Reaction of the intermediate with activated acetyl derivatives (e.g., acetyl chloride) in the presence of coupling agents like DCC/DMAP.

Optimization : Reaction conditions (temperature, solvent polarity) are critical. Thin-layer chromatography (TLC) and column chromatography are used for purification .

Advanced: How can regioselectivity challenges during triazole ring formation be addressed?

Methodological Answer:

Regioselectivity in triazole synthesis is influenced by:

- Substituent Effects : Electron-donating groups (e.g., methoxy) on precursors direct cyclization positions.

- Catalytic Systems : Transition metals (e.g., Cu(I) for "click" chemistry) or organocatalysts enhance regiocontrol.

- Computational Modeling : DFT calculations predict thermodynamic favorability of regioisomers .

Case Study : For analogous triazoloquinoxalines, adjusting pH and solvent polarity (e.g., DMF vs. THF) improved regioselectivity from 65% to 92% .

Basic: What spectroscopic and analytical techniques validate the compound’s structure?

Methodological Answer:

- NMR Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., pyridyl H at δ 8.5–9.0 ppm; triazole protons at δ 7.8–8.2 ppm).

- Mass Spectrometry : High-resolution LC-MS verifies molecular ion peaks (e.g., [M+H]+ for C19H18N5O2: 364.1412).

- Elemental Analysis : Matches calculated C, H, N percentages (±0.3%).

- XRD : Resolves crystallographic data for ambiguous cases .

Advanced: How to resolve contradictions in reported biological activity data (e.g., conflicting IC50 values)?

Methodological Answer:

Discrepancies arise from:

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays).

- Compound Purity : HPLC purity >98% minimizes off-target effects.

- Cellular Context : Use isogenic cell lines to control for genetic background.

Mitigation : Meta-analysis of dose-response curves and orthogonal assays (e.g., SPR for binding affinity vs. cellular viability) .

Basic: What are the primary biological targets investigated for this compound?

Methodological Answer:

- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization.

- Antimicrobial Activity : MIC assays against Gram-positive/negative bacteria.

- Receptor Binding : Radioligand displacement assays (e.g., GPCRs).

Findings : Analogous triazole-acetamides showed IC50 ≤ 1 µM against tyrosine kinases .

Advanced: What computational strategies predict off-target interactions?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Glide screens against Protein Data Bank (PDB) targets.

- QSAR Models : Train on datasets of triazole derivatives to predict ADMET properties.

- Molecular Dynamics (MD) : Simulate binding stability (e.g., RMSD < 2 Å over 100 ns).

Example : For a related pyridyl-triazole, MD revealed stable H-bonding with kinase active sites .

Basic: How to assess solubility and stability under physiological conditions?

Methodological Answer:

- Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid.

- Stability :

- Thermal : TGA/DSC analysis (decomposition >200°C suggests shelf stability).

- Photolytic : UV-Vis monitoring under ICH Q1B guidelines.

- Hydrolytic : HPLC after 24h incubation at pH 1–13 .

Advanced: What strategies mitigate synthetic byproducts during scale-up?

Methodological Answer:

- Byproduct Identification : LC-MS/MS detects dimers or oxidation products.

- Process Optimization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.